Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl
Description
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl is a complex oligosaccharide featuring a linear xylose backbone with β1-4 linkages, an arabinose (Araf) substitution at the α1-3 position, and a terminal aldehyde group. Its synthesis is chemically challenging due to the reduced reactivity of the axial hydroxyl group in β1-4 linkages, which complicates enzymatic approaches .
Properties
Molecular Formula |
C25H42O21 |
|---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |
InChI |
InChI=1S/C25H42O21/c26-1-7(29)13(31)9(2-27)42-23-18(36)16(34)11(5-40-23)44-24-20(38)21(46-25-19(37)15(33)10(3-28)43-25)12(6-41-24)45-22-17(35)14(32)8(30)4-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10-,11+,12+,13+,14-,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
FQAOWTKNOXFLAA-BRKSDEAHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(O3)CO)O)O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific acceptor molecules. The reaction conditions typically include the presence of nucleotide sugars such as UDP-xylose and specific acceptor peptides or oligosaccharides .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the expression of glycosyltransferase genes in microbial hosts. This approach allows for the large-scale production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as transition metal complexes. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation processes and enzyme mechanisms.
Biology: Investigated for its role in cell wall integrity and plant growth.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of bio-based materials and as a functional ingredient in food products
Mechanism of Action
The mechanism of action of Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl involves its interaction with specific molecular targets, such as glycosyltransferases and hydrolases. These interactions facilitate the transfer and modification of sugar moieties, influencing various biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Plant Polysaccharides
Glucuronoxylan (EP0513)
- Structure : Xyl(b1-4) backbone with GlcA(a1-2) substitutions .
- Differences: Lacks arabinose branches and terminal aldehyde. GlcA substitutions confer carboxylate groups, influencing solubility and ionic interactions.
- Synthesis : Enzymatic methods feasible for β1-4 xylan backbones, but chemical synthesis required for GlcA modifications .
Glucuronoarabinoxylan (EP0514)
- Structure : Xyl(b1-4) backbone with alternating GlcA(a1-2) and Ara(a1-3) substitutions .
- Comparison : Shares the Ara(a1-3) substitution but includes GlcA modifications. The aldehyde group in the target compound distinguishes it functionally, enabling reductive amination or crosslinking applications.
Araf(a1-2)Xyl(a1-6)Glc(b1-4)[Xyl(a1-6)]Glc(b1-4)b-Glc
Physicochemical and ADMET Properties
While direct ADMET data for Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl are lacking, comparisons can be drawn from structurally related compounds:
- Araf(a1-2)Xyl(a1-6)Glc(b1-4)[Xyl(a1-6)]Glc(b1-4)b-Glc: Molecular Weight: 900.80 g/mol vs. ~800–1,000 g/mol (estimated for target compound). LogP: -11.5 (highly hydrophilic) vs. similar hydrophilicity expected for the target compound due to hydroxyl/aldehyde groups .
Biological Activity
Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl is a complex oligosaccharide with significant biological activity, particularly in the context of cell adhesion, immune response modulation, and potential therapeutic applications. This article explores its structural characteristics, biological functions, and relevant research findings.
Structural Characteristics
The compound is a branched oligosaccharide composed of arabinofuranose (Araf) and xylose (Xyl) units. Its structure can be summarized as follows:
- Araf : Arabinofuranose units are linked via glycosidic bonds.
- Xyl : Xylose units are connected through linkages.
This specific arrangement contributes to its unique biological properties.
1. Cell Adhesion
Research indicates that this compound plays a crucial role in cell adhesion processes. Glycans like this oligosaccharide can interact with cell surface receptors, facilitating adhesion between cells and extracellular matrices.
Case Study : A study published in ScienceOpen demonstrated that specific glycan motifs enhance cell adhesion in various cellular environments, suggesting that Araf-based structures may have similar effects .
2. Immune Modulation
The oligosaccharide has been implicated in modulating immune responses. Its structural motifs can influence the recognition and binding of immune cells to pathogens or damaged tissues.
Research Findings : In vitro studies show that Araf-containing glycans can enhance the activation of immune cells, promoting a more robust immune response against infections .
Research Findings Summary Table
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Tissue Engineering : By enhancing cell adhesion, it could be used to improve the integration of implants or grafts.
- Immunotherapy : Its ability to modulate immune responses may be harnessed in developing treatments for autoimmune diseases or cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
